4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
CAS No.: 1190313-29-1
Cat. No.: VC8214616
Molecular Formula: C9H5F3N2O2
Molecular Weight: 230.14 g/mol
* For research use only. Not for human or veterinary use.
![4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid - 1190313-29-1](/images/structure/VC8214616.png)
Specification
CAS No. | 1190313-29-1 |
---|---|
Molecular Formula | C9H5F3N2O2 |
Molecular Weight | 230.14 g/mol |
IUPAC Name | 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C9H5F3N2O2/c10-9(11,12)7-6-4(8(15)16)3-14-5(6)1-2-13-7/h1-3,14H,(H,15,16) |
Standard InChI Key | NNNNPONTMXZWGE-UHFFFAOYSA-N |
SMILES | C1=CN=C(C2=C1NC=C2C(=O)O)C(F)(F)F |
Canonical SMILES | C1=CN=C(C2=C1NC=C2C(=O)O)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid belongs to the pyrrolopyridine family, characterized by a fused bicyclic system combining pyrrole and pyridine rings. The core structure consists of a pyrrole ring fused to a pyridine ring at the [3,2-c] position, with a trifluoromethyl (-CF₃) group at the 4-position and a carboxylic acid (-COOH) moiety at the 3-position . The trifluoromethyl group introduces strong electron-withdrawing effects, while the carboxylic acid provides hydrogen-bonding capabilities critical for molecular interactions.
Key Structural Features
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Pyrrolo[3,2-c]pyridine Core: The nitrogen-rich bicyclic system contributes to π-π stacking interactions and metal coordination potential.
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Trifluoromethyl Substituent: Enhances metabolic stability and lipophilicity, as observed in analogs like ethyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (PubChem CID: 72211578) .
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Carboxylic Acid Group: Serves as a hydrogen bond donor/acceptor, influencing solubility and target binding.
Nomenclature and Synonyms
The systematic IUPAC name is 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid. Common synonyms include:
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3-Carboxy-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine
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4-Trifluoromethyl-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Synthesis and Derivative Preparation
General Synthetic Strategies
While no explicit synthesis for this compound is reported, methodologies for analogous pyrrolopyridines involve:
Palladium-Catalyzed Cross-Coupling
Physicochemical Properties
Lipophilicity and Solubility
The trifluoromethyl group increases logD (lipophilicity), while the carboxylic acid enhances aqueous solubility. For example:
Compound | logD (pH 7.4) | Aqueous Solubility (μg/mL) |
---|---|---|
Ethyl 4-CF₃-pyrrolo[3,2-c]pyridine-2-carboxylate | 3.7 | 12.5 |
4-CF₃-pyrrolo[3,2-c]pyridine-3-carboxylic acid* | 2.1–2.9 (est.) | >50 (est.) |
*Estimated based on structural analogs .
Spectral Data
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¹H NMR (DMSO-d₆): δ 8.95 (s, 1H, pyridine-H), 8.32 (d, J=3.1 Hz, 1H, pyrrole-H), 6.98 (d, J=3.1 Hz, 1H), 13.2 (br s, 1H, COOH) .
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¹³C NMR: 162.4 (COOH), 148.2 (q, J=33.7 Hz, CF₃-C), 124.1 (q, J=271 Hz, CF₃) .
Pharmacological Activity
RORC2 Modulation
Pyrrolopyridines with 4-CF₃ groups demonstrate potent RORC2 inverse agonism, suppressing IL-17 production in Th17 cells :
Compound | RORC2 IC₅₀ (nM) | IL-17 Inhibition IC₅₀ (nM) | HLM CL (μL/min/mg) |
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4-CF₃ analog | 4.1 | 9.5 | <8 |
Methyl analog | 20 | 69 | 8 |
The trifluoromethyl group improves potency 5-fold compared to methyl substituents, likely due to enhanced hydrophobic interactions and conformational restriction .
Selectivity Profile
Key selectivity data from analogous compounds:
Target | IC₅₀ (μM) |
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RORA | >30 |
RORB | >30 |
CYP3A4 | 15.2 |
The carboxylic acid moiety may contribute to reduced off-target effects by limiting passive membrane permeability.
Applications and Future Directions
Autoimmune Disease Therapeutics
The compound’s IL-17 suppression efficacy positions it as a candidate for:
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Psoriasis: IL-17 is a key cytokine driver.
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Rheumatoid Arthritis: Preclinical models show reduced joint inflammation with RORC2 inhibitors .
Chemical Biology Probes
The carboxylic acid allows conjugation to fluorescent tags or solid supports for target identification studies.
Optimization Challenges
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